2-(Bromomethyl)-6-(propan-2-yl)pyridine 2-(Bromomethyl)-6-(propan-2-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 442910-36-3
VCID: VC4176299
InChI: InChI=1S/C9H12BrN/c1-7(2)9-5-3-4-8(6-10)11-9/h3-5,7H,6H2,1-2H3
SMILES: CC(C)C1=CC=CC(=N1)CBr
Molecular Formula: C9H12BrN
Molecular Weight: 214.106

2-(Bromomethyl)-6-(propan-2-yl)pyridine

CAS No.: 442910-36-3

Cat. No.: VC4176299

Molecular Formula: C9H12BrN

Molecular Weight: 214.106

* For research use only. Not for human or veterinary use.

2-(Bromomethyl)-6-(propan-2-yl)pyridine - 442910-36-3

Specification

CAS No. 442910-36-3
Molecular Formula C9H12BrN
Molecular Weight 214.106
IUPAC Name 2-(bromomethyl)-6-propan-2-ylpyridine
Standard InChI InChI=1S/C9H12BrN/c1-7(2)9-5-3-4-8(6-10)11-9/h3-5,7H,6H2,1-2H3
Standard InChI Key DNFLPQFSDKFUCX-UHFFFAOYSA-N
SMILES CC(C)C1=CC=CC(=N1)CBr

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s pyridine ring is functionalized at two positions:

  • 2-position: A bromomethyl (-CH2Br\text{-CH}_2\text{Br}) group introduces reactivity for nucleophilic substitution or cross-coupling reactions .

  • 6-position: An isopropyl (-CH(CH3)2\text{-CH}(\text{CH}_3)_2) group contributes steric hindrance, influencing reaction kinetics and regioselectivity .

The SMILES notation CC(C)C1=CC=CC(=N1)CBr\text{CC(C)C1=CC=CC(=N1)CBr} and InChIKey DNFLPQFSDKFUCX-UHFFFAOYSA-N\text{DNFLPQFSDKFUCX-UHFFFAOYSA-N} provide unambiguous identifiers for database searches .

Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H12BrN\text{C}_9\text{H}_{12}\text{BrN}
Molecular Weight214.106 g/mol
Predicted CCS (A˚2\text{Å}^2)137.7 ([M+H]+)
LogP3.04 (estimated)

The compound’s logP value suggests moderate lipophilicity, suitable for penetrating biological membranes in drug design .

Synthesis and Reactivity

Synthetic Routes

While explicit protocols for 2-(bromomethyl)-6-(propan-2-yl)pyridine are scarce, analogous bromopyridines are synthesized via:

  • Bromination of Methylpyridines: Direct bromination of 6-isopropyl-2-methylpyridine using NBS\text{NBS} (N-bromosuccinimide) under radical conditions .

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling to introduce the isopropyl group post-bromination.

Reactivity Profile

The bromomethyl group undergoes nucleophilic substitution with amines, thiols, or alkoxides, forming carbon-heteroatom bonds . For example, reaction with piperazine yields derivatives with potential pharmacological activity. The isopropyl group’s steric bulk may slow reactions at the 6-position, favoring selectivity at the 2-position .

Applications in Research and Industry

Pharmaceutical Intermediate

The compound is a precursor in synthesizing kinase inhibitors and antipsychotic agents. Its bromine atom facilitates late-stage functionalization, a strategy employed in fragment-based drug discovery .

Materials Science

Pyridine derivatives are used in metal-organic frameworks (MOFs) and ligands for catalysis. The bromine substituent enables coordination to transition metals like palladium or copper .

Recent Research Advances

Catalytic Applications

A 2024 study demonstrated its use in synthesizing Pd(II) complexes for C–N bond formation, achieving 92% yield in aryl amination.

Biomedical Studies

Derivatives exhibit inhibitory activity against MAPKAPK2 (IC50 = 0.8 μM), a target in inflammatory diseases .

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